(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid
Overview
Description
“(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid” is a unique chemical compound with the molecular formula C11H18N4O4 . It has a molecular weight of 270.29 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a complex structure that includes a triazole ring, an acetic acid group, and a tert-butoxycarbonyl (Boc) protected amino group . The SMILES string for this compound isCC(NC(=O)OC(C)(C)C)c1nnc(CC(O)=O)[nH]1
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.29 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .Scientific Research Applications
Peptide Synthesis
This compound is often used in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process . It prevents unwanted reactions that may occur at the amino group, ensuring that the peptide chain grows correctly. After the peptide synthesis is complete, the Boc group can be removed under mild acidic conditions, releasing the free amino acid.
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the development of new drugs. Its structure allows for the creation of various derivatives that can mimic the structure of natural peptides or proteins, potentially leading to new therapeutic agents .
Dipeptide Synthesis
The compound’s protected amino acid structure makes it an excellent starting material for dipeptide synthesis. Researchers have used similar structures to efficiently create dipeptides, which are the building blocks of proteins, using common coupling reagents .
Photoswitchable Compounds
The compound’s structure is suitable for the synthesis of photoswitchable compounds. These are molecules that can change their structure in response to light, which has applications in developing light-responsive materials or drugs .
Ionic Liquids
The tert-butyloxycarbonyl-protected amino acid can be used to create ionic liquids. These are salts in a liquid state at room temperature and can be used as solvents or catalysts in chemical reactions. They are particularly useful in green chemistry due to their low volatility and reusability .
Organic Synthesis
In organic synthesis, this compound can be used as a building block for more complex molecules. Its reactive groups allow for a variety of chemical transformations, making it a versatile reagent for synthesizing a wide range of organic compounds .
Safety And Hazards
properties
IUPAC Name |
2-[3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-6(12-10(18)19-11(2,3)4)9-13-7(14-15-9)5-8(16)17/h6H,5H2,1-4H3,(H,12,18)(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRJUMYOZQSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672513 | |
Record name | (3-{1-[(tert-Butoxycarbonyl)amino]ethyl}-1H-1,2,4-triazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid | |
CAS RN |
938459-15-5 | |
Record name | 5-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,4-triazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-{1-[(tert-Butoxycarbonyl)amino]ethyl}-1H-1,2,4-triazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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